3,4-ジブロモ-2,5-ジクロロチオフェン

概要

説明

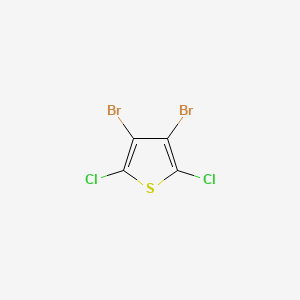

3,4-Dibromo-2,5-dichlorothiophene is a useful research compound. Its molecular formula is C4Br2Cl2S and its molecular weight is 310.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dibromo-2,5-dichlorothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-2,5-dichlorothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ビアリール誘導体の合成

3,4-ジブロモ-2,5-ジクロロチオフェンは、アリールボロン酸との鈴木カップリング反応に使用され、一連の3,4-ビアリール-2,5-ジクロロチオフェン誘導体を生成します。 これらの誘導体は、中程度から良好な収率で合成され、材料科学や医薬品など、さまざまな分野で潜在的な用途があります .

ニトロ化手順

新しいニトロ化手順が、3,4-ジブロモ-2,5-ジクロロチオフェンに適用され、2,5-ジブロモ-3,4-ジニトロチオフェンを効率的に調製しました。 このプロセスは、発煙硝酸の使用を回避し、高品質のジニトロ化生成物を得られるため、重要です .

潜在的な非線形光学材料

合成された3,4-ジブロモ-2,5-ジクロロチオフェンのビアリール誘導体は、非線形光学材料としての潜在的な用途について調査されています。 この研究は、さまざまな技術的用途に適した光学特性を持つ新しい材料を見つけるための継続的な取り組みの一部です .

作用機序

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

特性

IUPAC Name |

3,4-dibromo-2,5-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2Cl2S/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDQDBHWDGWKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Br)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426731 | |

| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40477-45-0 | |

| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,4-dibromo-2,5-dichlorothiophene in organic synthesis?

A1: 3,4-Dibromo-2,5-dichlorothiophene serves as a valuable building block in organic synthesis, particularly for constructing 3,4-biaryl-2,5-dichlorothiophene derivatives. [] These derivatives are significant due to their potential applications as non-linear optical (NLO) materials. The bromine atoms on the thiophene ring act as leaving groups, allowing for palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. This reactivity makes it possible to introduce diverse aryl substituents at the 3 and 4 positions of the thiophene ring, facilitating the synthesis of a library of compounds with tailored properties. []

Q2: How does the structure of 3,4-biaryl-2,5-dichlorothiophene derivatives relate to their potential as NLO materials?

A2: The research highlights the importance of extended conjugation in the 3,4-biaryl-2,5-dichlorothiophene derivatives for their NLO properties. [] The presence of the aryl groups at the 3 and 4 positions of the thiophene ring extends the π-electron system, enhancing the molecule's polarizability. This enhanced polarizability leads to larger first hyperpolarizability (βo) values, which are indicative of a material's efficiency in generating second harmonic generation (SHG). The study specifically identifies derivatives 2b and 2g as possessing significant βo values, suggesting their potential as NLO materials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。